Tetrabutylammonium Trifluoromethanesulfonate

Beschreibung

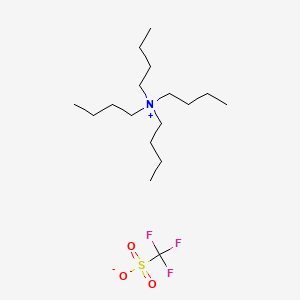

Tetrabutylammonium trifluoromethanesulfonate (TBAOTf), with the chemical formula C₁₇H₃₆F₃NO₃S and molecular weight 391.53 g/mol (CAS: 35895-70-6), is a quaternary ammonium salt comprising a tetrabutylammonium cation paired with a trifluoromethanesulfonate (triflate, OTf⁻) anion . This compound is widely utilized in organic synthesis, catalysis, and electrochemistry due to its high solubility in polar aprotic solvents and the weakly coordinating nature of the triflate anion, which enhances reaction rates in ionic environments . Key applications include:

Eigenschaften

IUPAC Name |

tetrabutylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJQKNVVBBIPBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35895-70-6 | |

| Record name | Tetrabutylammonium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acid-Base Neutralization of Tetrabutylammonium Hydroxide and Trifluoromethanesulfonic Acid

The most direct synthesis of TBATf involves the neutralization of tetrabutylammonium hydroxide (TBAOH) with trifluoromethanesulfonic acid (TfOH). This method is favored for its simplicity and scalability.

Reaction Mechanism

The reaction proceeds via proton transfer:

$$

\text{(C}4\text{H}9\text{)}4\text{N}^+\text{OH}^- + \text{CF}3\text{SO}3\text{H} \rightarrow \text{(C}4\text{H}9\text{)}4\text{N}^+\text{CF}3\text{SO}3^- + \text{H}_2\text{O}

$$

Procedure

- Reagent Preparation : TBAOH (1.0 M in methanol) is cooled to 0–5°C under inert atmosphere.

- Acid Addition : TfOH is added dropwise with vigorous stirring, maintaining temperature below 10°C to prevent exothermic side reactions.

- Solvent Evaporation : The mixture is stirred for 2 hours, followed by rotary evaporation to remove methanol and water.

- Crystallization : The residue is recrystallized from anhydrous acetonitrile or ethanol, yielding white crystalline TBATf (purity: 98–99%).

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (TBAOH:TfOH) | 1:1 | |

| Reaction Temperature | 0–10°C | |

| Yield | 85–92% |

Metathesis Reaction Between Tetrabutylammonium Bromide and Silver Triflate

An alternative method employs a metathesis reaction between tetrabutylammonium bromide (TBAB) and silver trifluoromethanesulfonate (AgOTf). This route avoids handling corrosive TfOH and is suitable for small-scale syntheses.

Reaction Mechanism

$$

\text{(C}4\text{H}9\text{)}4\text{N}^+\text{Br}^- + \text{AgCF}3\text{SO}3 \rightarrow \text{(C}4\text{H}9\text{)}4\text{N}^+\text{CF}3\text{SO}3^- + \text{AgBr} \downarrow

$$

Procedure

- Dissolution : TBAB (1.0 equiv) and AgOTf (1.05 equiv) are dissolved in anhydrous dichloromethane (DCM) at 25°C.

- Precipitation : The reaction mixture is stirred for 12 hours, during which AgBr precipitates as a white solid.

- Filtration : The precipitate is removed via gravity filtration, and the filtrate is concentrated under reduced pressure.

- Purification : The crude product is washed with cold diethyl ether and dried under vacuum.

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Reaction Time | 12 hours | |

| Yield | 78–85% |

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and minimal waste. TBATf is produced via continuous neutralization in a plug-flow reactor, with in-line monitoring of pH and conductivity.

Process Details

- Reactor Design : Stainless steel reactor with Teflon lining to resist corrosion.

- Temperature Control : Maintained at 15–20°C using a jacketed cooling system.

- Neutralization : TBAOH (40% aqueous solution) and TfOH (98% purity) are fed at stoichiometric ratios.

- Crystallization : The product stream is cooled to −10°C to induce crystallization, followed by centrifugation and vacuum drying.

Industrial Metrics

| Metric | Value | Source |

|---|---|---|

| Production Capacity | 500–1,000 kg/batch | |

| Purity | ≥99.0% (HPLC) | |

| Solvent Recovery | 95% (methanol) |

Purification and Quality Control

Post-synthetic purification is critical for applications requiring high ionic conductivity (e.g., electrolytes).

Recrystallization

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Acid-Base Neutralization | High yield, scalable | Corrosive reagents | Industrial production |

| Metathesis | Mild conditions, no TfOH | Silver waste generation | Laboratory-scale synthesis |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tetrabutylammoniumtrifluoromethansulfonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Kondensationsreaktionen: Es wirkt als Katalysator bei der Kondensation von Alkoholen und Carbonsäuren.

Substitutionsreaktionen: Es wird in Substitutionsreaktionen von aromatischen Verbindungen mit Sulfonylchloriden verwendet.

Crackingreaktionen: Es erleichtert das Cracken von Alkanen.

Alkylierungsreaktionen: Es ist an der Alkylierung von Alkenen beteiligt.

Isomerisierungsreaktionen: Es katalysiert die Isomerisierung von Alkanen.

Transalkylierungsreaktionen: Es wird bei der Transalkylierung von Aromaten verwendet.

Transbromierungsreaktionen: Es nimmt an Transbromierungen und anderen Friedel-Crafts-Reaktionen teil.

Häufige Reagenzien und Bedingungen

Die bei diesen Reaktionen verwendeten Reagenzien umfassen Alkohole, Carbonsäuren, Sulfonylchloride, Alkane, Alkene und aromatische Verbindungen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ester, substituierte aromatische Verbindungen, gecrackte Alkane, alkylierte Alkene, isomerisierte Alkane, transalkylierte Aromaten und bromierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Phase-Transfer Catalysis:

Tetrabutylammonium trifluoromethanesulfonate acts as a phase-transfer catalyst, which enhances the migration of reactants between different phases (e.g., from aqueous to organic phases). This property is particularly beneficial in organic synthesis where ionic species need to be solubilized in organic solvents to facilitate reactions that would otherwise be inefficient or impossible .

Organic Reactions:

It is employed in various organic synthesis reactions, including alkylation, acylation, and the formation of esters. The compound has been shown to improve yields and selectivity in these processes by enabling better interaction between reactants .

Electrochemical Applications

Carbon Dioxide Reduction:

Research has demonstrated that this compound plays a crucial role in the electrochemical reduction of carbon dioxide in ionic liquid/organic solvent mixtures. This application is significant for developing sustainable chemical pathways and reducing greenhouse gas emissions .

Electrochemical Studies:

The compound is used in various electrochemical studies due to its ability to enhance the conductivity and stability of reaction media. It has been utilized at gold electrodes for investigating electrochemical processes, showcasing its versatility in facilitating complex reactions .

Biological and Biochemical Research

Enzyme Mechanisms:

this compound is employed in studies involving enzyme mechanisms and protein interactions. It aids in the activation of thioglycosides and other biochemical reactions, providing insights into cellular processes and molecular interactions .

Controlled Release Systems:

In biological applications, it has been explored for its potential in controlled release systems within metallohosts. Studies indicate that it can effectively manage the release and uptake of guest molecules, which is crucial for drug delivery systems .

Material Science

Deep Eutectic Solvents:

this compound has been investigated for its role in forming deep eutectic solvents when combined with other compounds like succinonitrile. These solvents have unique properties that make them suitable for various applications, including extraction processes and as reaction media .

Thermal Properties:

Research into the thermal behavior of mixtures involving this compound has shown interesting low-melting-point characteristics when combined with fumaric or maleic acid. These findings are essential for developing materials with specific thermal properties for industrial applications .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Phase-Transfer Catalysis | Enhances reactant migration between phases; improves yields in organic synthesis. |

| Electrochemistry | CO2 Reduction | Facilitates electrochemical reduction processes; aids sustainable chemical pathways. |

| Biochemistry | Enzyme Mechanisms | Used in studies involving enzyme activation; impacts cellular processes. |

| Material Science | Deep Eutectic Solvents | Forms unique solvents with specific thermal properties; useful in extraction processes. |

Case Studies

- Electrochemical Reduction of CO2:

- Controlled Release Systems:

- Thermal Behavior with Acids:

Wirkmechanismus

The mechanism of action of tetrabutylammonium trifluoromethanesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quaternary Ammonium Salts

Structural and Functional Differences

TBAOTf is part of a broader family of tetraalkylammonium salts, which vary in alkyl chain length and counterion. The triflate anion distinguishes TBAOTf from other salts, influencing its reactivity, solubility, and thermal stability. Below is a detailed comparison:

Table 1: Key Properties of Tetrabutylammonium Salts

Catalytic Performance

The counterion significantly impacts catalytic efficiency. In the hydrogenation of alkynes and olefins, TBAOTf yielded only trace products compared to TBABr and TBACl (>90% yields), highlighting the inferior performance of triflate in this context. The smaller, more nucleophilic bromide and chloride anions likely facilitate proton transfer more effectively .

Electrochemical Behavior

- Ion Transport : In ketone-based electrolytes, TBAOTf exhibits activation energies of 20–25 kJ/mol for conductivity, higher than those for diffusion in pure acetates (15–20 kJ/mol). This suggests that triflate’s larger size and lower mobility hinder charge transport compared to smaller anions like Cl⁻ or Br⁻ .

- Electrolyte Gating : TBAOTf’s ionic crystal structure (melting point ~200°C) enables stable gating in electronic devices, outperforming salts with bulkier anions (e.g., tetra-n-octylammonium bromide) due to its balanced molecular weight and solubility .

Electrolyte Studies

- Conductivity in Ketones: TBAOTf in 2-pentanone to 2-decanone solutions shows a linear increase in conductivity with temperature, governed by the compensated Arrhenius formalism. Activation energies correlate with solvent chain length, emphasizing triflate’s adaptability in tailored electrolytes .

- Diffusion in Acetates : Self-diffusion coefficients in pure acetates are 2–3 times higher than TBAOTf’s ionic conductivity, underscoring the anion’s role in charge transport limitations .

Catalytic Limitations

While TBAOTf is ineffective in hydrogenation, it excels in reactions requiring non-coordinating ions, such as glycosylations, where competing anion coordination would disrupt stereoselectivity .

Biologische Aktivität

Tetrabutylammonium trifluoromethanesulfonate (TBATFO) is a quaternary ammonium salt that has garnered attention in various biochemical and industrial applications due to its unique properties as a phase-transfer catalyst and its role in facilitating chemical reactions. This article explores the biological activity of TBATFO, focusing on its mechanisms of action, effects on cellular processes, and applications in scientific research.

Target of Action

TBATFO primarily acts as a phase-transfer catalyst , which enhances the migration of reactants between different phases, promoting chemical reactions that would otherwise be inefficient or impossible. It is particularly effective in organic synthesis, where it aids in the solubilization of ionic species in organic solvents.

Mode of Action

The compound facilitates electrochemical processes, such as the reduction of carbon dioxide (CO2) in ionic liquid/organic solvent mixtures. This process is significant for developing sustainable chemical pathways and reducing greenhouse gas emissions.

Biochemical Pathways

TBATFO influences several biochemical pathways by interacting with various biomolecules, including enzymes and proteins. It has been documented to activate thioglycosides and participate in the controlled release of guest molecules in metallohosts.

Cellular Effects

TBATFO impacts cellular functions through various mechanisms:

- Cell Signaling : It modulates signaling pathways that can affect gene expression and cellular metabolism.

- Gene Expression : The compound has been shown to influence transcriptional activities, potentially altering the expression of genes involved in metabolic processes.

- Cellular Metabolism : TBATFO's role in enzymatic reactions can lead to changes in metabolic fluxes within cells, affecting overall cellular health and function .

Molecular Mechanism

The molecular interactions of TBATFO are critical for its biological activity:

- Binding Interactions : TBATFO can bind to specific sites on enzymes or proteins, leading to either activation or inhibition of their functions.

- Enzyme Activation/Inhibition : Its ability to act as a catalyst means it can enhance reaction rates for specific biochemical transformations.

- Subcellular Localization : The localization of TBATFO within cells can influence its efficacy. Targeting signals and post-translational modifications determine its distribution across cellular compartments .

Research Applications

TBATFO has a wide range of applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Catalysis in organic synthesis reactions |

| Biology | Study of enzyme mechanisms and protein interactions |

| Medicine | Development of pharmaceutical compounds and drug delivery systems |

| Industry | Production of specialty chemicals and materials |

Case Studies

- Electrochemical Reduction Studies : TBATFO has been utilized in studies focused on the electrochemical reduction of CO2, providing insights into sustainable chemical processes .

- Interaction with Acids : Research investigating TBATFO's interaction with fumaric and maleic acids revealed that it forms stable complexes, which are crucial for understanding its role in biochemical environments .

- Nanoemulsion Delivery Systems : Studies have shown that TBATFO enhances the internalization of nanoemulsion droplets into Caco-2 cells, suggesting its potential for improving drug delivery systems .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tetrabutylammonium trifluoromethanesulfonate, and how can purity be verified?

- Methodology : The compound is typically synthesized via metathesis reactions between tetrabutylammonium iodide (TBAI) and silver trifluoromethanesulfonate (AgOTf) in anhydrous solvents like dichloromethane. The reaction proceeds under inert conditions to avoid hydrolysis. Purification involves recrystallization from ethanol or acetonitrile to remove residual salts.

- Purity Verification : Use ion chromatography with a mobile phase of tetrabutylammonium hydroxide and malic acid (pH 6.5) in acetonitrile for detecting ionic impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, while elemental analysis validates stoichiometry .

Q. What analytical techniques are recommended for characterizing this compound in solution-phase reactions?

- Ion Chromatography : Optimized for detecting trifluoromethanesulfonate esters using a C18 column with a 0.15 mmol·L⁻¹ tetrabutylammonium hydroxide eluent .

- Electrochemical Analysis : Employ cyclic voltammetry with tetrabutylammonium hexafluorophosphate ([TBA]PF₆) as a supporting electrolyte to study redox behavior. Pre-purify electrolytes via recrystallization to minimize interference .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use in well-ventilated fume hoods with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Avoid dust generation .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Incompatible with strong acids/oxidizers (e.g., HNO₃, H₂O₂), which may release toxic HF or SOₓ gases .

Advanced Research Questions

Q. How does this compound influence reaction kinetics in nucleophilic substitution reactions compared to other ammonium salts?

- Mechanistic Insight : Its trifluoromethanesulfonate (OTf⁻) anion is a weakly coordinating counterion, enhancing nucleophilicity in phase-transfer catalysis. Compared to TBAI, TBATf provides higher solubility in polar aprotic solvents (e.g., DMF), accelerating SN2 reactions. Kinetic studies using in situ IR or conductivity probes can quantify rate enhancements .

- Experimental Design : Compare reaction rates in controlled systems with varying ammonium salts (e.g., TBAI vs. TBATf) under identical solvent and temperature conditions. Monitor intermediates via stopped-flow spectroscopy .

Q. What strategies mitigate decomposition of this compound under acidic or oxidizing conditions?

- Mitigation : Replace with non-ionic surfactants or ionic liquids (e.g., [DBU–H]PF₆) in strongly acidic media. For thermal stability, operate below 100°C in inert atmospheres (N₂/Ar) .

- Decomposition Analysis : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify gaseous byproducts (e.g., HF, SO₂). Post-reaction, scrub solutions with calcium carbonate to neutralize acidic residues .

Q. What role does this compound play in asymmetric synthesis, particularly in silylation or glycosylation reactions?

- Application : Acts as a silylating agent activator in glycosylation (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) to stabilize oxocarbenium intermediates. For stereoselective silylation, optimize solvent polarity (e.g., CH₂Cl₂ vs. THF) and stoichiometry of TBATf to control enantioselectivity .

- Case Study : In palauamine synthesis, TBATf facilitates TMSOTf-mediated activation of latent electrophiles, enabling regioselective bond formation. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers address inconsistencies in electrochemical data when using this compound as a supporting electrolyte?

- Troubleshooting : Recrystallize the electrolyte from ethanol to remove conductive impurities. Validate purity via ¹⁹F NMR and conductivity measurements.

- Experimental Controls : Compare voltammograms with alternative electrolytes (e.g., [TBA]PF₆) to isolate artifacts. Ensure solvent dryness (e.g., molecular sieves for MeCN) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.